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molecular formula C10H13NO5S B4424472 methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

Cat. No. B4424472
M. Wt: 259.28 g/mol
InChI Key: GTUWALDPIDUBBV-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

A solution of methyl 3-amino-4-methoxybenzoate (prepared in an analogous manner to that described in Scheme 17, Step 1) (2.00 g, 11.04 mmol) in dry pyridine (25 ml) was cooled to 0° C.; methanesulfonyl chloride (1.115 ml, 14.35 mmol) was added drop wise, and the mixture was warmed to RT and stirred for 3 hours. The solvent was evaporated under vacuum, and the residue was partitioned between DCM and HCl 2N. The organic layer was washed with brine and dried over Na2SO4; the solvent was removed; and the residue was triturated with iPr2O to give methyl 4-methoxy-3-(methylsulfonamido)benzoate (2.6 g, 10.03 mmol, 91% yield, MS/ESI+ 260.1 [MH]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.115 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].[CH3:14][S:15](Cl)(=[O:17])=[O:16]>N1C=CC=CC=1>[CH3:13][O:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[NH:1][S:15]([CH3:14])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1OC
Step Two
Name
Quantity
1.115 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and HCl 2N
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
and the residue was triturated with iPr2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C(=O)OC)C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.03 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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